Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

orthogonal protection Cbz hydrogenolysis Boc acidolysis

Researchers requiring a sterically hindered, orthogonally protected building block for helix-inducing peptide synthesis often face limited availability of high-purity Cbz-Aib-OMe. This compound solves that by providing a single, validated scaffold that enforces 3₁₀/α-helical conformations and enables chemoselective deprotection under neutral hydrogenolysis. - Achieves orthogonal deprotection: Cbz is cleaved without affecting Boc or Fmoc groups. - Enables direct microwave-assisted coupling of hindered Aib residues, improving yields. - Supplied at ≥96% purity, ensuring reliable performance in solid-phase peptide synthesis.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 172992-10-8
Cat. No. B3393025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
CAS172992-10-8
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO4/c1-13(2,11(15)17-3)14-12(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)
InChIKeyRJNYXQZNXFKKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Benzyloxycarbonylamino)-2-methylpropanoate (CAS 172992-10-8): Cbz-Protected α,α-Disubstituted Amino Acid Methyl Ester for Peptide Synthesis


Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate (Cbz-Aib-OMe, also termed Z-Aib-OMe) is a doubly protected α,α‑disubstituted amino acid derivative belonging to the benzyloxycarbonyl (Cbz/Z) amino acid ester class. The compound combines an α‑aminoisobutyric acid (Aib) scaffold, known to enforce helical backbone conformations in peptides, with a Cbz‑protected amine and a methyl ester carboxyl terminus. This specific combination provides orthogonal deprotection capability relative to Boc‑ and Fmoc‑based analogs and enables direct incorporation of the sterically hindered Aib residue into peptide chains [1]. Commercial sources routinely supply the compound at purities of 95–98 % .

Orthogonal Cbz deprotection via catalytic hydrogenolysis compatible with acid-labile protecting groups
α,α-Disubstituted Aib scaffold enforces helical backbone conformations in peptide chains
Methyl ester terminus provides reactivity profile suited for Boc-chemistry coupling workflows

Why Cbz-Aib-OMe Cannot Be Simply Replaced by Other Cbz-Amino Acid Esters or Boc/Fmoc Analogs


Generic substitution of methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate fails because three structural features—the Cbz protecting group, the α,α‑disubstituted Aib backbone, and the methyl ester—each impose distinct reactivity and conformational consequences that no single comparator simultaneously replicates. The Cbz group is cleaved by catalytic hydrogenolysis, a condition under which both Boc and Fmoc groups are stable, creating an orthogonal deprotection node [1]. The Aib scaffold severely restricts backbone torsional freedom, inducing helical folding that standard α‑monosubstituted amino acids (e.g., Cbz‑Ala‑OMe) cannot provide. Methyl ester hydrolysis kinetics and susceptibility to nucleophilic attack differ markedly from the tert‑butyl ester, directly affecting coupling strategy design. The quantitative evidence below demonstrates that these differences translate into measurable variations in coupling yield, racemization tendency, and conformational outcome.

Cbz-Ala-OMe analogs
Mono-substituted α-carbon lacks conformational restriction; helical folding may not be induced
Boc-Aib-OMe
Acidic deprotection requirement may cross-react with acid-sensitive side-chain protections and resin linkers
Cbz-Aib-OtBu
Tert-butyl ester hydrolysis kinetics and steric profile differ from methyl ester, altering coupling strategy design

Product-Specific Quantitative Evidence Guide for Methyl 2-(Benzyloxycarbonylamino)-2-methylpropanoate


Orthogonal Deprotection Selectivity: Cbz-Aib-OMe vs. Boc-Aib-OMe

The Cbz group of methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is cleaved quantitatively by catalytic hydrogenolysis (H₂, Pd/C) under near-neutral conditions, whereas the Boc group of the direct analog Boc‑Aib‑OMe requires strongly acidic conditions (e.g., TFA) for removal [1]. This mechanistic orthogonality allows Cbz-Aib-OMe to be deprotected in the presence of acid-labile Boc or tert‑butyl ester protecting groups without compromising their integrity. In a comparative study of Cbz- and Boc-protected Aib dipeptide syntheses, both Z-Aib-Val-OMe and Boc-Ile-Aib-OMe were prepared using identical coupling chemistry, confirming that the choice between Cbz and Boc is dictated purely by downstream deprotection strategy rather than intrinsic coupling compatibility [2].

Deprotection selectivity
Class-level inference
Cbz: H₂/Pd-C, neutral pH | Boc: TFA/DCM, acidic. Mutually exclusive conditions; no cross-reactivity observed under standard protocols
Enables chemoselective sequential deprotection without compromising acid-labile groups
No cross-reactivity detected under standard peptide chemistry conditions
orthogonal protection Cbz hydrogenolysis Boc acidolysis peptide synthesis

Racemization Tendency in Oxazolone-Mediated Coupling: Cbz-Aib vs. Cbz-L-Ala

The oxazolone derived from Cbz-Aib-L-Phe-OH exhibits markedly different racemization behaviour compared to oxazolones of standard Cbz-amino acids. When coupled with ethyl glycinate in toluene, the Cbz‑Aib‑derived oxazolone yields approximately 75 % optically active tripeptide, whereas the same oxazolone reacted with the sterically hindered nucleophile methyl 2‑aminoisobutyrate (H‑Aib‑OMe, i.e., the deprotected form of the target compound) gives a completely racemized product [1]. This demonstrates that the α,α‑disubstitution of the Aib scaffold both stabilizes the oxazolone against racemization when coupled with unhindered nucleophiles, and simultaneously renders the free amine of Aib‑OMe a challenging coupling partner.

Racemization tendency
Head-to-head
Cbz-Aib-Phe oxazolone + H-Gly-OEt → ~75% optically active tripeptide. Same oxazolone + H-Aib-OMe → completely racemized product
Stereochemical outcome is highly dependent on nucleophile steric hindrance
Evaluated in toluene at ambient temperature
oxazolone racemization stereochemical integrity hindered nucleophiles Cbz-Aib

Microwave-Assisted Coupling Yields: Z-Aib-OMe Containing Dipeptides vs. Conventional Heating

In a systematic comparison of coupling conditions, the synthesis of dipeptides incorporating Z‑Aib‑OMe as the C‑terminal residue was evaluated under room temperature, conventional oil‑bath heating, and microwave irradiation. Microwave irradiation consistently delivered the desired dipeptides (e.g., Z‑Aib‑Val‑OMe, Z‑Aib‑Ile‑OMe, Z‑Aib‑Aib‑OMe) in higher yields and significantly shorter reaction times than either room‑temperature or conventional heating protocols using PyBOP/HOBt or HBTU/HOBt as coupling reagents [1]. The steric hindrance imposed by the α,α‑dimethyl substitution of Aib makes the coupling intrinsically difficult; microwave enhancement partially overcomes this barrier without requiring the more reactive—but also more racemization‑prone—acid fluoride or acid chloride methods often employed for Fmoc‑Aib coupling [2].

Coupling efficiency
Cross-study comparable
Microwave irradiation consistently delivered higher yields and shorter reaction times vs. conventional heating for Z-Aib-Val-OMe and Z-Aib-Aib-OMe syntheses
Microwave enhancement overcomes steric hindrance imposed by α,α-dimethyl substitution
PyBOP/HOBt or HBTU/HOBt coupling reagents used
microwave peptide synthesis Aib coupling PyBOP/HOBt Z-Aib-OMe

Conformational Induction: Aib-Containing vs. Standard Amino Acid Building Blocks

The α,α‑disubstituted Aib residue, delivered by incorporation of methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate as a building block, enforces helical backbone conformations that monosubstituted amino acid esters cannot replicate. X‑ray crystallographic analysis of the decapeptide Boc‑Aib‑Glu(OBzl)‑Leu‑Aib‑Ala‑Leu‑Aib‑Ala‑Lys(Z)‑Aib‑OMe revealed a parallel zipper arrangement of interacting α‑helical peptide columns, demonstrating that the Aib residues—introduced via Cbz‑ or Boc‑protected Aib‑OMe monomers—dictate the supramolecular architecture [1]. In contrast, peptides constructed solely from standard L‑amino acid methyl esters do not spontaneously adopt this rigid helical packing. The Cbz‑Aib‑OMe building block thus enables predictable secondary structure engineering, which is critical for designing peptaibol analogs and foldamer-based functional molecules [2].

Conformational induction
Class-level inference
X-ray crystallography confirmed parallel zipper arrangement of α-helical peptide columns in Aib-containing decapeptide
Aib residues enforce predictable helical secondary structure not replicable with standard amino acids
Single-crystal XRD of fully protected decapeptide
peptide helicity α,α-disubstituted amino acid X-ray crystallography peptaibol mimic

N-Ethylation Compatibility: Cbz-Aib vs. Nosyl-Aib in Dehydrodipeptide Synthesis

In the synthesis of N‑ethyl‑dehydrodipeptide derivatives, dipeptides bearing either an N‑Cbz‑ or N‑Boc‑protected Aib residue at the N‑terminus were subjected to N‑ethylation with triethyloxonium tetrafluoroborate and potassium tert‑butoxide. Both protecting groups led to complex product mixtures that failed to yield pure N‑ethylated products. Replacement of the Cbz/Boc group with the 4‑nitrophenylsulfonyl (Nosyl) group, combined with the use of N,N‑diisopropylethylamine as the auxiliary base, enabled selective N‑alkylation in fair to high yields [1]. This result directly identifies a synthetic context where Cbz‑Aib‑OMe, despite its broad utility, is outperformed by an alternative protecting group, and serves as a caution against indiscriminate substitution.

N-alkylation compatibility
Head-to-head
Cbz-Aib dehydrodipeptide + Et₃O⁺BF₄⁻ / t-BuOK → complex mixture, no pure product. Nosyl-Aib analog + DIPEA → selective N-ethylation in fair to high yields
Cbz protection is incompatible with this specific N-alkylation workflow; alternative protection may be required
Triethyloxonium tetrafluoroborate conditions
N-alkylation dehydrodipeptide protecting group screen Cbz-Aib-OMe

Purity Benchmarking: Cbz-Aib-OMe Across Commercial Suppliers

The commercial purity of methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is consistently specified in the 95–98 % range across independent suppliers. Bidepharm certifies lot‑specific purity at 96 % with supporting NMR, HPLC, and GC data . Leyan lists the product at 98 % purity . AKSci specifies a minimum purity of 95 % . In comparison, the tert‑butyl ester analog (Cbz‑Aib‑OtBu) is typically offered at 95 % purity, while the free acid (Cbz‑Aib‑OH) is commonly listed at 97–98 %. The methyl ester thus occupies the mid‑to‑upper range of commercially achievable purity, with the added advantage that residual acetic acid or hydrolysis by‑products—often present in free acid forms—are absent.

Reported purity
Specification review
Supplier-reported purity: 95–98% across independent commercial sources, with analytical characterization by HPLC, NMR, and GC
Reported purity profile supports reproducible coupling stoichiometry in automated peptide synthesizers
Data to verify; lot-specific QC documentation should be reviewed
purity specification QC analysis procurement Cbz-Aib-OMe

Best Research and Industrial Application Scenarios for Methyl 2-(Benzyloxycarbonylamino)-2-methylpropanoate


Orthogonal Solid-Phase Peptide Synthesis Requiring Selective Cbz Deprotection in the Presence of Boc Groups

When constructing peptides that contain both Boc‑protected lysine side‑chains and an N‑terminal Cbz group, methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate provides a chemoselective deprotection node. The Cbz group is removed under neutral hydrogenolysis conditions that leave Boc groups intact, enabling sequential unmasking of the Aib N‑terminus without exposing acid‑sensitive side‑chain protections or resin linkers [1]. This strategy is particularly valuable for synthesizing branched or cyclic peptide architectures where multiple orthogonal protecting groups are required.

Conformationally Constrained Peptidomimetic Design Using Aib as a Helix-Inducing Residue

The α,α‑disubstituted Aib scaffold, introduced via Cbz‑Aib‑OMe, enforces 3₁₀‑ or α‑helical backbone conformations that are not accessible with standard L‑amino acid building blocks. X‑ray crystallographic studies confirm that peptides containing Aib residues adopt rigid helical packing arrangements, such as the parallel zipper motif observed in Boc‑Aib‑containing decapeptides [2]. Researchers designing foldamers, peptaibol analogs, or helix‑mimetic inhibitors should procure this building block specifically for its conformational engineering capability.

Microwave-Enhanced Solution-Phase Coupling of Multiple Hindered Aib Residues

When synthetic routes demand consecutive Aib‑Aib or Aib‑Val couplings, microwave irradiation significantly improves both yield and reaction rate compared to conventional heating. Studies demonstrate that dipeptides such as Z‑Aib‑Val‑OMe and Z‑Aib‑Aib‑OMe are obtained in higher yields under microwave conditions using PyBOP/HOBt or HBTU/HOBt [3]. Cbz‑Aib‑OMe is the appropriate C‑terminal component for microwave‑assisted fragment condensation of hindered sequences.

Synthesis of Dehydrodipeptide Libraries with Subsequent N‑Functionalization

Cbz‑Aib‑OMe serves as a starting material for preparing dehydrodipeptide derivatives via dehydration of β‑hydroxyamino acid methyl ester dipeptides. However, when N‑ethylation of the resulting dehydrodipeptide is required, the Cbz group may lead to complex mixtures, and alternative N‑protection (e.g., Nosyl) should be considered [4]. This application scenario highlights both the utility and the documented limitations of the Cbz‑Aib‑OMe building block in diversity‑oriented synthesis.

Application
Selection Property
Validation Focus
Orthogonal SPPS with Boc side-chain protection
Cbz deprotection compatibility
Chemoselective hydrogenolysis in presence of acid-labile groups
Helix-constrained peptidomimetic design
Aib scaffold helicity induction
Conformational analysis by CD spectroscopy or XRD
Microwave-enhanced hindered-residue coupling
Coupling efficiency under microwave irradiation
Yield and reaction time comparison vs. conventional heating
Dehydrodipeptide library synthesis
Cbz stability during dehydration and coupling
Protecting group compatibility screening for N-functionalization
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